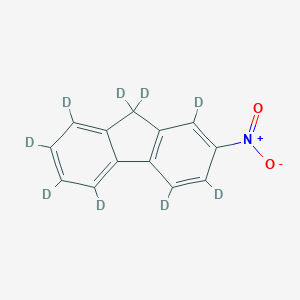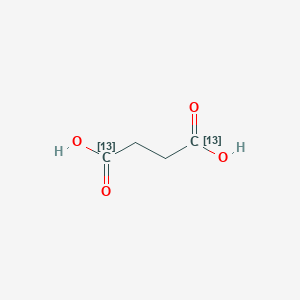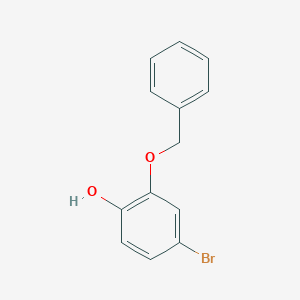
2-(Benzyloxy)-4-bromophenol
描述
2-(Benzyloxy)-4-bromophenol is a brominated phenol derivative that is of interest due to its potential applications in various chemical processes and as a precursor in organic synthesis. While the provided papers do not directly discuss 2-(Benzyloxy)-4-bromophenol, they do provide insights into the behavior of similar brominated phenol compounds under various conditions, which can be extrapolated to understand the properties and reactivity of 2-(Benzyloxy)-4-bromophenol.
Synthesis Analysis
The synthesis of brominated phenol derivatives often involves electrophilic aromatic substitution reactions where a bromine atom is introduced into the aromatic ring. For instance, the synthesis of 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo[1,5]thiazepines involves the reaction of 5-bromo-2-hydroxychalcones with 2-aminothiophenol, exploiting the electrophilic character of the chalcones and the nucleophilic nature of the amino group . This suggests that similar strategies could be employed in the synthesis of 2-(Benzyloxy)-4-bromophenol, where a benzyloxy group could be introduced into a brominated phenol core.
Molecular Structure Analysis
The molecular structure of brominated phenol derivatives is characterized by the presence of a bromine atom on the aromatic ring, which can significantly influence the electronic properties of the molecule. For example, in the case of 2-(4-Bromophenyl)-1H-benzimidazole, the presence of the bromine atom affects the vibrational spectra and the molecular geometry, as determined by spectroscopic techniques and computational methods . Similarly, the molecular structure of 2-(Benzyloxy)-4-bromophenol would be expected to show unique electronic and steric characteristics due to the presence of both the bromine atom and the benzyloxy substituent.
Chemical Reactions Analysis
Brominated phenols can undergo various chemical reactions, including electrophilic substitution, oxidation, and pyrolysis. The high-temperature pyrolysis of 2-bromophenol leads to the formation of dibenzo-p-dioxin and other brominated byproducts . Oxidative conditions can also lead to the formation of brominated dioxins and furans . These studies indicate that 2-(Benzyloxy)-4-bromophenol could also participate in similar reactions, potentially leading to the formation of complex brominated organic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated phenols are influenced by the presence of the bromine atom, which is a heavy and electron-withdrawing group. This can affect the boiling point, melting point, and solubility of the compound. The reactivity of the phenolic hydroxyl group can also lead to intramolecular hydrogen bonding, as seen in the conformational analysis of 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo[1,5]thiazepines . The solvolytic elimination and hydrolysis of brominated phenols can be promoted by the aromatic hydroxy group, as demonstrated by the hydrolysis of 2-bromo-4-dibromomethylphenol . These properties would be important to consider when studying the behavior of 2-(Benzyloxy)-4-bromophenol in various environments.
科学研究应用
Environmental Presence and Effects
- Synthetic phenolic antioxidants (SPAs), which share a phenolic structure with 2-(Benzyloxy)-4-bromophenol, are widely used in industrial applications. Studies have highlighted their presence in various environmental matrices and potential human exposure pathways. Some SPAs have shown toxicity effects such as hepatic toxicity and endocrine disruption, emphasizing the need for further research on their environmental behaviors and toxicological profiles (Liu & Mabury, 2020).
Synthetic Applications
- The synthesis of 2-Fluoro-4-bromobiphenyl, a compound with a bromophenol moiety, has been explored through various methods, including those that might be applicable to similar bromophenols. Such synthetic routes provide valuable insights into the chemical properties and potential industrial applications of bromophenol derivatives (Qiu et al., 2009).
Biological Activities and Potential Applications
- Polyphenols, which include phenolic compounds like 2-(Benzyloxy)-4-bromophenol, have been extensively studied for their antioxidative, anti-inflammatory, and anti-cancer properties. These biological activities suggest that structurally related compounds may also possess significant health benefits and therapeutic potentials (Leopoldini et al., 2011).
- In the context of pharmaceutical development, thymol, another phenolic compound, has been reviewed for its extensive pharmacological properties, including antioxidative and anti-inflammatory effects. This review underscores the therapeutic potential of phenolic compounds in treating various diseases and conditions (Meeran et al., 2017).
安全和危害
属性
IUPAC Name |
4-bromo-2-phenylmethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO2/c14-11-6-7-12(15)13(8-11)16-9-10-4-2-1-3-5-10/h1-8,15H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRCHBBRZJZSHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60619273 | |
| Record name | 2-(Benzyloxy)-4-bromophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)-4-bromophenol | |
CAS RN |
153240-85-8 | |
| Record name | 2-(Benzyloxy)-4-bromophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

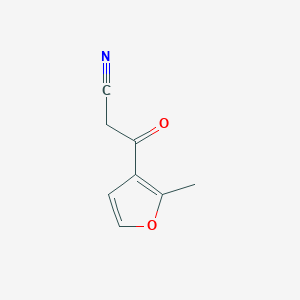

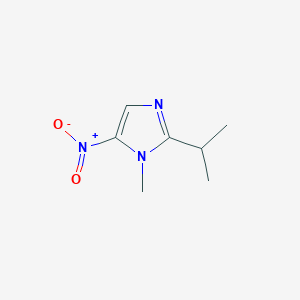

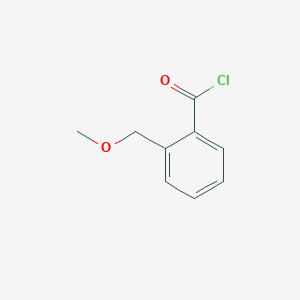
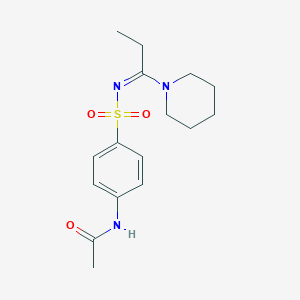
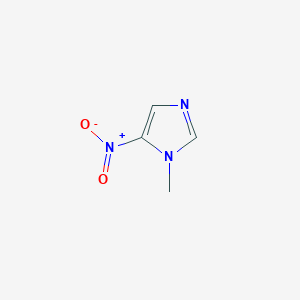
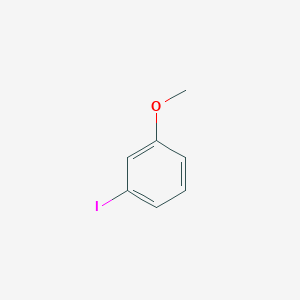
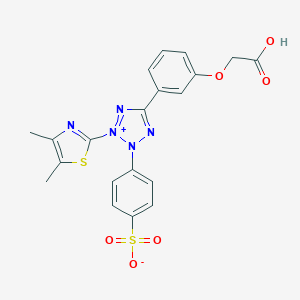
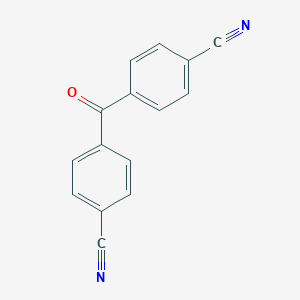
![[(2R,2aR,4aR,7aR,7bS)-3-formyl-4a-hydroxy-6,6,7b-trimethyl-1,2,2a,5,7,7a-hexahydrocyclobuta[e]inden-2-yl] 2-hydroxy-4-methoxy-6-methylbenzoate](/img/structure/B135263.png)
